rac-(2R,3S)-2-(1H-1,2,4-triazol-5-yl)oxolan-3-amine
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Overview
Description
rac-(2R,3S)-2-(1H-1,2,4-triazol-5-yl)oxolan-3-amine: is a chiral compound that contains a triazole ring and an oxolane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-(2R,3S)-2-(1H-1,2,4-triazol-5-yl)oxolan-3-amine typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.
Formation of the Oxolane Ring: This step involves the cyclization of a suitable precursor, often through an intramolecular nucleophilic substitution reaction.
Coupling of the Two Rings: The final step involves coupling the triazole and oxolane rings through a suitable linker, often using a condensation reaction.
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group.
Reduction: Reduction reactions can be performed on the triazole ring to modify its electronic properties.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxolane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include halides and amines.
Major Products:
Oxidation: Oxidized derivatives of the amine group.
Reduction: Reduced derivatives of the triazole ring.
Substitution: Substituted derivatives of the oxolane ring.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It can serve as a building block for the synthesis of more complex molecules.
Biology:
Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development:
Industry:
Materials Science: The compound can be used in the development of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of rac-(2R,3S)-2-(1H-1,2,4-triazol-5-yl)oxolan-3-amine involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The triazole ring can interact with metal ions, while the oxolane ring can participate in hydrogen bonding, contributing to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
- rac-(2R,3S)-2-(1H-1,2,4-triazol-5-yl)oxolan-3-amine
- rac-(2R,3S)-2-(1H-1,2,4-triazol-5-yl)oxolan-3-ol
- rac-(2R,3S)-2-(1H-1,2,4-triazol-5-yl)oxolan-3-thiol
Comparison:
- This compound has an amine group, which can participate in hydrogen bonding and nucleophilic reactions.
- rac-(2R,3S)-2-(1H-1,2,4-triazol-5-yl)oxolan-3-ol has a hydroxyl group, which can participate in hydrogen bonding and oxidation reactions.
- rac-(2R,3S)-2-(1H-1,2,4-triazol-5-yl)oxolan-3-thiol has a thiol group, which can participate in thiol-disulfide exchange reactions and act as a nucleophile.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
2163418-28-6 |
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Molecular Formula |
C6H10N4O |
Molecular Weight |
154.17 g/mol |
IUPAC Name |
(2S,3R)-2-(1H-1,2,4-triazol-5-yl)oxolan-3-amine |
InChI |
InChI=1S/C6H10N4O/c7-4-1-2-11-5(4)6-8-3-9-10-6/h3-5H,1-2,7H2,(H,8,9,10)/t4-,5+/m1/s1 |
InChI Key |
SSAIVGFISMYFKQ-UHNVWZDZSA-N |
Isomeric SMILES |
C1CO[C@@H]([C@@H]1N)C2=NC=NN2 |
Canonical SMILES |
C1COC(C1N)C2=NC=NN2 |
Purity |
90 |
Origin of Product |
United States |
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